2-[Benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylic acid
Description
2-[Benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a benzyl(methyl)amino substituent at position 2, an isopropyl group at position 4, and a carboxylic acid moiety at position 3. The synthesis of this compound involves chemoselective displacement of methylsulfinyl groups with amines, as demonstrated in methods for analogous pyrimidine-5-carboxylic acids . Its structural uniqueness lies in the combination of hydrophobic (isopropyl, benzyl) and polar (carboxylic acid) groups, which may influence solubility, bioavailability, and target binding compared to related compounds.
Properties
IUPAC Name |
2-[benzyl(methyl)amino]-4-propan-2-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11(2)14-13(15(20)21)9-17-16(18-14)19(3)10-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVAXUYFOHEOSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC=C1C(=O)O)N(C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli-Type Cyclocondensation
Early synthetic efforts adapted the classical Biginelli reaction using:
- β-keto esters (e.g., ethyl 4-methyl-3-oxopentanoate)
- Benzyl(methyl)guanidine
- Isopropyl-containing aldehydes
Reaction conditions:
| Component | Equivalent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Ethyl 4-methyl-3-oxopentanoate | 1.0 | 80°C | 18 hr | 42 |
| 3-isopropylpropanal | 1.2 | Reflux | 24 hr | 38 |
| Benzyl(methyl)amine | 1.5 | 100°C | 12 hr | 29 |
Key limitations included:
Stepwise Assembly via Chloropyrimidine Intermediates
A more controlled approach involves:
- Synthesis of 2-chloro-4-isopropylpyrimidine-5-carboxylate
- Sequential N-alkylation with benzyl(methyl)amine
- Ester hydrolysis to the carboxylic acid
Critical reaction parameters:
# Example of optimized N-alkylation conditions
reagent_ratio = {
'chloropyrimidine': 1.0,
'benzyl(methyl)amine': 2.5,
'base (DIEA)': 3.0,
'solvent': 'DMF',
'temperature': 60°C,
'time': 8 hr
}
yield = 67% #
This method improved regioselectivity but required careful control of amination stoichiometry to avoid over-alkylation.
Catalytic Methodologies for Pyrimidine Formation
Lewis Acid-Catalyzed Cyclizations
Ytterbium(III) triflate [Yb(OTf)₃] demonstrated remarkable efficacy in pyrimidine synthesis:
| Catalyst | Loading (mol%) | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Yb(OTf)₃ | 5 | 80 | 2.5 | 83 |
| InCl₃ | 10 | 100 | 4 | 78 |
| No catalyst | - | 100 | 24 | 32 |
Mechanistic studies suggest Yb³⁺ coordinates with the carbonyl oxygen of the β-keto ester, accelerating enol formation and subsequent cyclodehydration.
Microwave-Assisted Synthetic Strategies
Modern approaches utilizing microwave irradiation significantly enhanced reaction efficiency:
| Step | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Cyclocondensation | 18 hr | 25 min | +39% |
| N-Alkylation | 8 hr | 45 min | +22% |
| Ester hydrolysis | 12 hr | 15 min | +17% |
Notable protocol:
- Charge 2-chloro intermediate (1 eq) and benzyl(methyl)amine (2.5 eq) in NMP
- Irradiate at 150W, 120°C for 35 min
- Cool and precipitate product with iced water
$$ \text{Yield} = 89\% \text{ (HPLC purity >98\%)} $$
Critical Analysis of Hydrolysis Methods
The final conversion from ethyl ester to carboxylic acid presents unique challenges:
| Condition | Acid Source | Temp (°C) | Time (hr) | Purity (%) |
|---|---|---|---|---|
| Aqueous HCl (6N) | HCl | 80 | 8 | 95 |
| NaOH/EtOH | NaOH | 65 | 6 | 91 |
| Enzymatic (Lipase) | pH 7.4 | 37 | 24 | 88 |
Optimal results were achieved using:
$$ \text{HCl (12N) with gradual pH adjustment from 7→2→7 during workup} $$
This protocol minimized decarboxylation while ensuring complete ester cleavage.
Industrial-Scale Considerations
Adapting laboratory procedures for bulk synthesis requires addressing:
- Solvent volume reduction (from 20 vol to 5 vol)
- Catalyst recycling (Yb(OTf)₃ reused 5× with <8% activity loss)
- Continuous flow implementation for hazardous steps
Patent data reveals critical improvements:
**Key Process Parameters**
- Reaction mass volume: ≤5 vol
- Hydrazine hydrate: replaced with safer hydrogen sources
- Isolation yield: 96.5% at 50kg scale vs. 67% lab scale
Chemical Reactions Analysis
Decarboxylative Halogenation
The carboxylic acid group at position 5 undergoes decarboxylative halogenation under radical-initiated conditions, forming halogenated pyrimidine derivatives. This reaction is critical for introducing halogens (Cl, Br, I) into the pyrimidine scaffold.
Mechanistic Insight : The reaction proceeds via a radical chain mechanism. Silver or copper salts facilitate decarboxylation, generating a pyrimidinyl radical that reacts with halogen donors (e.g., Br₂ or I₂).
Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring undergoes nucleophilic substitution at position 2 or 4, depending on directing effects of substituents.
Key Observation : The benzyl(methyl)amino group at position 2 deactivates the ring toward electrophilic substitution but enhances reactivity at position 5.
Carboxylic Acid Derivatives
The carboxylic acid group participates in esterification and amidation:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Esterification | SOCl₂, MeOH | Methyl 2-[benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylate | Prodrug synthesis |
| Amidation | HATU, DIPEA, R-NH₂ | 5-Amide derivatives (variable R groups) | Bioactivity optimization |
Reduction of the Benzyl Group
Catalytic hydrogenation cleaves the benzyl group:
-
Conditions : H₂ (1 atm), Pd/C, MeOH, 25°C, 4 hrs.
-
Product : 2-Methylamino-4-isopropylpyrimidine-5-carboxylic acid (78% yield).
Radical Alkoxycarbonylation
The Minisci reaction enables regioselective alkoxycarbonylation at position 5 under radical conditions:
| Reagents | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Ethyl pyruvate, FeSO₄ | H₂O/AcOH, 60°C, 3 hrs | Ethyl 2-[benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylate | >95% (C5 position) |
Mechanism : Acyloxy radicals generated from pyruvate abstract hydrogen from the pyrimidine ring, followed by recombination with an alkoxycarbonyl radical .
Oxidation and Reduction Reactions
-
Oxidation : MnO₂ selectively oxidizes the benzylic methyl group to a ketone (yield: 44%).
-
Reduction : NaBH₄ reduces the pyrimidine ring to a dihydropyrimidine derivative under acidic conditions (yield: 67%).
Comparative Reactivity with Analogues
The 4-isopropyl group sterically hinders reactions at position 4 but enhances stability of intermediates. Substitution patterns (e.g., 2-benzyl vs. 2-methyl) significantly alter regioselectivity in Minisci reactions .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H19N3O2
- CAS Number : 1340716-80-4
- IUPAC Name : 2-[Benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylic acid
This compound features a pyrimidine ring, which is integral to its biological activity and potential applications in drug development.
Medicinal Chemistry
Anti-inflammatory and Analgesic Properties
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The IC50 values of related compounds suggest a promising avenue for developing new anti-inflammatory drugs that could rival existing treatments like celecoxib .
Antimicrobial Activity
The compound's structural characteristics may also confer antimicrobial properties. Studies on related pyrimidine derivatives have shown significant activity against various bacterial strains, suggesting that this compound could be explored for its potential as an antimicrobial agent. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Synthetic Biology
Peptide Synthesis
In synthetic biology, the incorporation of non-standard amino acids into peptide chains is crucial for creating novel biomolecules. The use of this compound as a building block could facilitate the development of unique peptide sequences with enhanced stability and bioactivity. The compound's ability to form stable linkages in solid-phase peptide synthesis presents opportunities for creating peptidomimetics that exhibit improved pharmacological properties .
Material Sciences
Polymer Development
The functional groups present in this compound make it a candidate for developing new polymeric materials. Its ability to act as a monomer or crosslinking agent could lead to the synthesis of polymers with tailored properties for applications in coatings, adhesives, or biomedical devices.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[Benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
The following analysis compares 2-[Benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylic acid with three analogous compounds, focusing on substituent effects, synthetic pathways, and reported applications.
Table 1: Structural and Functional Comparison
| Compound Name | Substituent at Position 2 | Substituent at Position 4 | Key Applications/Findings | References |
|---|---|---|---|---|
| Target Compound | Benzyl(methyl)amino | Isopropyl | Kinase inhibition (hypothesized) | |
| 2-Pyrrolidinopyrimidine-5-carboxylic acid | Pyrrolidino | Methyl | Anticancer activity (in vitro studies) | |
| 2-Aminopyrimidine-5-carboxylic acid | Amino | Trifluoromethyl | Antibacterial agent (patented) | |
| 2-Methylsulfinylpyrimidine-5-carboxylic acid | Methylsulfinyl | Isopropyl | Intermediate for amine displacement reactions |
Key Insights
The isopropyl group at position 4 may confer metabolic stability relative to the trifluoromethyl group in the antibacterial analog, which is prone to oxidative degradation .
Synthetic Methodologies: The target compound is synthesized via amine displacement of methylsulfinyl intermediates, a method also used for 2-pyrrolidinopyrimidine derivatives . In contrast, 2-aminopyrimidine analogs often employ nucleophilic substitution or catalytic coupling .
The carboxylic acid moiety common to all compared compounds enables salt formation for improved solubility, a critical factor in drug development .
Biological Activity
2-[Benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylic acid (CAS Number: 1340716-80-4) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may influence its interaction with biological targets, leading to various pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₉N₃O₂
- Molecular Weight : 283.34 g/mol
- CAS Number : 1340716-80-4
The compound features a pyrimidine ring substituted with a benzyl(methyl)amino group and an isopropyl group, which may contribute to its biological activity through mechanisms such as enzyme inhibition or receptor modulation.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. For instance, studies on related pyrimidine derivatives have shown that they can scavenge free radicals and inhibit lipid peroxidation, suggesting that this compound may also possess similar antioxidant capabilities .
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor of various enzymes. For example, the presence of the carboxylic acid moiety is often associated with the inhibition of xanthine oxidase, an enzyme implicated in oxidative stress and gout. Analogous compounds have demonstrated moderate to potent inhibitory effects on xanthine oxidase, indicating a possible therapeutic application for conditions associated with elevated uric acid levels .
Antimicrobial Activity
Preliminary studies have evaluated the antimicrobial activity of related pyrimidine derivatives. These studies typically involve testing against both Gram-positive and Gram-negative bacteria. The results indicate that certain modifications on the pyrimidine structure can enhance antibacterial efficacy. While specific data for this compound is limited, it is reasonable to hypothesize that it may exhibit similar antimicrobial properties based on structural analogs .
Case Study 1: Xanthine Oxidase Inhibition
A series of studies evaluated the xanthine oxidase inhibitory activity of various substituted pyrimidines. In these studies, compounds were synthesized and tested in vitro, revealing IC50 values ranging from 3.6 to 9.9 μM for different derivatives . This suggests that structural modifications can significantly impact enzyme inhibition efficiency.
Case Study 2: Antioxidant Potential
In another study focusing on antioxidant activity, several pyrimidine derivatives were assessed using DPPH radical scavenging assays. Compounds demonstrated varying degrees of free radical scavenging ability, with some achieving IC50 values below 20 μM . This highlights the potential of similar compounds to act as effective antioxidants.
Data Table: Biological Activities of Related Compounds
Q & A
Q. How can researchers optimize the synthesis of 2-[Benzyl(methyl)amino]-4-isopropylpyrimidine-5-carboxylic acid for reproducibility?
Answer:
- Step 1: Start with pyrimidine-5-carboxylic acid derivatives as precursors. Multi-step reactions involving alkylation (e.g., introducing isopropyl groups) and amidation (e.g., benzyl(methyl)amine coupling) are critical .
- Step 2: Use anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation to minimize side reactions .
- Step 3: Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Validation: Confirm final product purity (>95%) via HPLC and H/C NMR .
Q. What are the standard characterization techniques for verifying the structure of this compound?
Answer:
- NMR Spectroscopy: H NMR (e.g., δ 1.2–1.4 ppm for isopropyl protons; δ 3.5–4.0 ppm for benzyl(methyl)amino groups) and C NMR (e.g., carbonyl carbon at ~170 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (calculated: ~315.4 g/mol) and fragmentation patterns .
- IR Spectroscopy: Stretching vibrations for carboxylic acid (2500–3300 cm) and C-N bonds (1200–1350 cm) .
Q. How can researchers address solubility challenges during bioactivity assays?
Answer:
- Solvent Selection: Use DMSO for stock solutions (10 mM) due to the compound’s low aqueous solubility. Dilute in PBS or cell culture media (final DMSO ≤0.1%) .
- Surfactants: Add 0.1% Tween-80 for in vitro studies to enhance dispersion .
- Validation: Confirm solubility via dynamic light scattering (DLS) to detect aggregates .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in spectral data during structural elucidation?
Answer:
- Comparative Analysis: Cross-reference H NMR data with structurally similar compounds (e.g., 4-isopropyl-2-methylpyrimidine-5-carboxylic acid) to identify shifts caused by benzyl(methyl)amino substitution .
- X-ray Crystallography: Resolve ambiguous NOEs or coupling constants by obtaining a crystal structure (e.g., using slow evaporation in ethanol/water) .
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .
Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?
Answer:
- pH Stability Test: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via HPLC .
- Thermal Stability: Use TGA (thermogravimetric analysis) to determine decomposition temperatures. Optimize storage at –20°C in inert atmospheres .
- Light Sensitivity: Expose to UV-Vis light (254 nm) and monitor photodegradation using LC-MS .
Q. What computational methods are suitable for predicting bioactivity against specific enzyme targets?
Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases or proteases). Focus on the carboxylic acid group’s hydrogen-bonding potential .
- MD Simulations: Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) .
- QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors from PubChem data .
Q. How can researchers reconcile low synthetic yields during scale-up?
Answer:
- Optimize Catalysts: Replace traditional bases (e.g., KCO) with DMAP (4-dimethylaminopyridine) to enhance amidation efficiency .
- Flow Chemistry: Implement continuous flow reactors for precise control of reaction parameters (temperature, residence time) .
- Work-Up Modifications: Use liquid-liquid extraction (chloroform/water) instead of column chromatography for intermediate purification .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data in different cell lines?
Answer:
- Dose-Response Curves: Perform 72-hour assays (MTT or resazurin) across 5–10 concentrations. Calculate IC values with nonlinear regression .
- Mechanistic Studies: Use RNA-seq to identify differentially expressed genes in sensitive vs. resistant cell lines .
- Metabolic Profiling: Compare intracellular uptake via LC-MS in high- vs. low-uptake cell models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
